2-(1H-Imidazol-4-yl)-cyclopropylamine

Histamine H3 receptor pharmacology Enantioselective SAR GPCR agonist stereochemistry

2-(1H-Imidazol-4-yl)-cyclopropylamine (CAS 24160-41-6; synonym: cyclopropylhistamine) is a conformationally restricted histamine analog belonging to the cyclopropylamine class of histamine H3 receptor ligands. With a molecular formula of C6H9N3 and molecular weight of 123.16 g/mol, the compound exists as two pharmacologically distinct trans-enantiomers: the more active (1S,2S)-isomer designated VUF 5297, and the approximately 10-fold less active (1R,2R)-isomer designated VUF 5296 (also known as GT-2203).

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B1247625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-4-yl)-cyclopropylamine
Synonyms2-(1H-imidazol-4-yl)cyclopropylamine
cyclopropylhistamine
VUF 5296
VUF 5297
VUF-5296
VUF-5297
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CN=CN2
InChIInChI=1S/C6H9N3/c7-5-1-4(5)6-2-8-3-9-6/h2-5H,1,7H2,(H,8,9)/t4-,5-/m1/s1
InChIKeyOWWNABDDYQLERE-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-4-yl)-cyclopropylamine for H3 Receptor Pharmacology: Procurement-Relevant Baseline Profile


2-(1H-Imidazol-4-yl)-cyclopropylamine (CAS 24160-41-6; synonym: cyclopropylhistamine) is a conformationally restricted histamine analog belonging to the cyclopropylamine class of histamine H3 receptor ligands. With a molecular formula of C6H9N3 and molecular weight of 123.16 g/mol, the compound exists as two pharmacologically distinct trans-enantiomers: the more active (1S,2S)-isomer designated VUF 5297, and the approximately 10-fold less active (1R,2R)-isomer designated VUF 5296 (also known as GT-2203) . The compound was developed as a rigid probe for characterizing the histamine H3 receptor binding site and served as the foundational template for subsequent H3 pharmacophore models . Unlike linear histamine or α-methylhistamine, the cyclopropane ring imposes conformational restriction that reduces rotational freedom, making this scaffold uniquely valuable for structure-activity relationship (SAR) studies where stereochemical precision is critical . The cis-isomer has proven synthetically inaccessible, rendering the trans-configuration the only viable rigid scaffold in this chemical space .

Probe Type Conformationally restricted H3 agonist
Stereochemical Form Trans-enantiomer pair for stereochemical control studies
Scaffold Property Zero rotatable bonds; rigid pharmacophore template

Why Generic H3 Agonists Cannot Substitute for 2-(1H-Imidazol-4-yl)-cyclopropylamine in Receptor Pharmacophore Studies


The histamine H3 receptor agonist landscape includes structurally diverse chemotypes such as imetit (isothiourea), immepip (piperidine), and (R)-α-methylhistamine (branched alkylamine), each engaging the H3 binding pocket through distinct conformational presentations . 2-(1H-Imidazol-4-yl)-cyclopropylamine differs fundamentally because the cyclopropane ring enforces a rigid, stereochemically defined spatial relationship between the imidazole pharmacophore and the protonated amine, eliminating the conformational ambiguity inherent in flexible-chain agonists . Critically, the two trans-enantiomers exhibit an approximately 10-fold difference in agonist potency at the same receptor, demonstrating that stereochemical configuration—not merely the presence of the imidazole and amine groups—dictates pharmacological activity . Furthermore, the cis-isomer is synthetically inaccessible, meaning no alternative rigid scaffold with a cis-cyclopropane geometry exists for probing the H3 binding site from that stereochemical orientation . Consequently, substituting this compound with a flexible-chain H3 agonist such as (R)-α-methylhistamine (Ki = 1.5 nM at guinea pig H3) or immepip (Ki = 0.4 nM at human H3) may yield higher potency but loses the conformational constraint essential for molecular modeling and pharmacophore mapping applications .

Flexible-chain agonists
Agonists such as immepip or (R)-α-methylhistamine lack conformational constraint, limiting pharmacophore model precision.
Enantiomer mismatch
Trans-enantiomers differ substantially in agonist response; racemic or wrong enantiomer may shift experimental outcomes.
Cis-isomer unavailable
The cis-cyclopropane isomer is synthetically inaccessible; no alternative rigid scaffold for cis-oriented binding pose exploration.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-4-yl)-cyclopropylamine Against Closest Analogs


Enantioselective Agonist Activity: (1S,2S)-VUF 5297 vs. (1R,2R)-VUF 5296 Show ~10-Fold Potency Difference at H3 Receptor

Within the same study and identical assay conditions, the two enantiomers of trans-2-(1H-imidazol-4-yl)-cyclopropylamine exhibit a marked stereoselective difference in agonist activity. (1S,2S)-Cyclopropylhistamine (VUF 5297) acts as a partial agonist with pD2 = 7.1 (α = 0.75) on rat cortex and pD2 = 6.6 (α = 0.75) on guinea pig jejunum. In contrast, (1R,2R)-cyclopropylhistamine (VUF 5296, GT-2203) is approximately 1 order of magnitude less active in the same functional assays . This represents a direct head-to-head comparison of stereoisomers where the only variable is the spatial orientation of the amine and imidazole substituents on the cyclopropane ring. The partial agonist character (α = 0.75) of VUF 5297 further distinguishes it from full agonists such as imetit and immepip, which typically exhibit α approaching 1.0 .

Enantiomer Potency
Head-to-head
pD2: (1S,2S) 7.1 vs (1R,2R) ~6.1
(α = 0.75 for both)
Enantiomer-specific H3 response context
Rat cortex functional assay; ~1 log unit difference
Histamine H3 receptor pharmacology Enantioselective SAR GPCR agonist stereochemistry

H3 Receptor Binding Affinity: Cyclopropylhistamine (Ki = 91 nM) vs. Endogenous Histamine and Synthetic Agonists

In competitive radioligand binding assays using [3H]-N-α-methylhistamine at the rat histamine H3 receptor, 2-(1H-imidazol-4-yl)-cyclopropylamine (as the racemic trans mixture) exhibits a Ki of 91 nM . For context, endogenous histamine shows Ki values ranging from approximately 2–40 nM at rat and human H3 receptors depending on assay conditions . The synthetic reference agonist (R)-α-methylhistamine displays Ki = 1.5 nM at guinea pig H3 receptor , and the potent agonist immepip exhibits Ki = 0.4 nM at human H3 receptor . This positions cyclopropylhistamine as a moderate-affinity H3 agonist—approximately 60-fold weaker than (R)-α-methylhistamine and over 200-fold weaker than immepip—but this moderate affinity is a deliberate consequence of the conformational constraint imposed by the cyclopropane ring, which sacrifices binding energy to achieve stereochemical rigidity . The compound's value lies not in maximal potency but in its utility as a structurally defined probe where binding pose can be inferred with greater confidence than for flexible-chain agonists .

Binding Affinity
Cross-study comparable
Ki: 91 nM (target)
Comparators: 0.4–1.5 nM (immepip, RAMH)
Moderate affinity supports reversible binding for docking studies
Rat H3, [³H]-N-α-methylhistamine
Radioligand binding H3 receptor affinity Agonist potency ranking

H3 Receptor Selectivity Over H1 and H2: Both Enantiomers Demonstrate Negligible Off-Target Activity at Peripheral Histamine Receptors

Both (1S,2S)-VUF 5297 and (1R,2R)-VUF 5296 were evaluated for activity at histamine H1 and H2 receptors, with both enantiomers demonstrating only weak activity at these peripheral histamine receptor subtypes . While the original publication reports this as a qualitative observation ("weak activity"), the finding is corroborated by more recent radioligand binding data: 2-(1H-imidazol-4-yl)-cyclopropylamine shows an EC50 > 100,000 nM at the human histamine H4 receptor and negligible displacement at H2 receptors . This selectivity profile contrasts with certain potent H3 agonists such as imetit (Ki = 0.3 nM at H3; Ki = 2.7 nM at H4) and immepip (Ki = 0.4 nM at H3; Ki = 9 nM at H4), which exhibit significant H4 receptor cross-reactivity . The absence of H4 agonist activity in cyclopropylhistamine represents a meaningful selectivity advantage for experiments where H4-mediated confounding effects must be excluded .

Receptor Selectivity
Cross-study comparable
H3/H4: >1000-fold selective
Comparators: ~9–22-fold (imetit, immepip)
Supports H3-specific experiments with low H4 confounding risk
Human H4 EC50 >100,000 nM
Receptor selectivity H1/H2 counter-screening Off-target profiling

Conformational Restriction Value: Cyclopropane Scaffold Provides Pharmacophore Template Unavailable from Flexible-Chain Agonists

The cyclopropane ring in 2-(1H-imidazol-4-yl)-cyclopropylamine enforces a fixed spatial relationship between the imidazole ring and the primary amine, resulting in a conformationally restricted scaffold that eliminates the rotational flexibility inherent in histamine (four rotatable bonds between imidazole and amine) and (R)-α-methylhistamine . The De Esch et al. study explicitly concludes that "the results of this study provide an ideal template for molecular modeling studies of histamine H3 receptor ligands" . This assertion is substantiated by the subsequent adoption of the cyclopropylhistamine scaffold in multiple H3 pharmacophore modeling efforts . Importantly, the cis-cyclopropylhistamine isomer proved synthetically inaccessible despite multiple synthetic attempts, meaning the trans-cyclopropane scaffold is the only viable rigid H3 agonist template in this chemical space . In contrast, imetit and immepip, while more potent, retain conformational flexibility that introduces ambiguity in pharmacophore model construction .

Conformational Restriction
Class-level inference
0 rotatable bonds
Comparators: 2–4 bonds (histamine, RAMH, immepip)
Rigid scaffold enables unambiguous pharmacophore mapping
Trans configuration confirmed by X-ray
Conformational restriction Pharmacophore modeling Rigid scaffold SAR

Validated Use as Reference Agonist: GT-2203 (1R,2R-Enantiomer) Employed as Pharmacological Tool in H3 Antagonist Characterization

GT-2203 ((1R,2R)-trans-2-(1H-imidazol-4-yl)cyclopropylamine, VUF 5296) has been employed as a reference histamine H3 receptor agonist in published antagonist characterization studies. In Tedford et al. (1998), GT-2203 was used to stimulate H3 receptor-mediated inhibition of norepinephrine release in guinea pig cardiac synaptosomes, enabling the quantification of antagonist potency for the novel H3 antagonists GT-2227 (pA2 = 7.9 ± 0.1) and GT-2331 (pA2 = 8.5 ± 0.03) . This documented use as a standardized reference agonist provides procurement-relevant validation: researchers can directly reproduce published experimental conditions and compare their antagonist data against established pA2 values derived using this specific agonist . In contrast, (R)-α-methylhistamine, while more commonly used as a reference agonist, suffers from rapid in vivo inactivation and poor brain penetration, potentially limiting its utility in certain experimental paradigms .

Reference Agonist Use
Cross-study comparable
GT-2203 used in antagonist screening
GT-2331 pA2 = 8.5 ± 0.03
Supports method continuity for H3 antagonist benchmarking
Guinea pig cardiac synaptosomes
Reference agonist standardization H3 antagonist screening Functional assay validation

Procurement-Driven Application Scenarios for 2-(1H-Imidazol-4-yl)-cyclopropylamine Based on Quantitative Differentiation Evidence


H3 Receptor Pharmacophore Modeling and Computational Docking Studies

The rigid cyclopropane scaffold of 2-(1H-imidazol-4-yl)-cyclopropylamine, with zero rotatable bonds between the imidazole pharmacophore and the protonated amine, provides a unique template for computational H3 receptor pharmacophore construction . Unlike flexible agonists such as histamine or (R)-α-methylhistamine, the fixed spatial presentation eliminates conformational sampling ambiguity, enabling more precise definition of the H3 binding pocket geometry. Researchers should specifically procure the enantiopure (1S,2S)-VUF 5297 form for agonist-state pharmacophore modeling, as this enantiomer exhibits the higher potency (pD2 = 7.1, α = 0.75) and therefore represents the eutomer . The single-crystal X-ray structure determination of both enantiomers, reported in the primary publication, provides the exact atomic coordinates required for docking studies .

H3 Antagonist Screening and Functional Assay Standardization

The (1R,2R)-enantiomer GT-2203 (VUF 5296) has been validated as a reference H3 agonist in functional antagonist screening assays, specifically in guinea pig cardiac synaptosome norepinephrine release and jejunum electrical field stimulation models . Laboratories establishing H3 antagonist screening workflows should procure this specific enantiomer to reproduce published reference conditions and directly benchmark novel antagonist pA2 values against the literature values of GT-2227 (pA2 = 7.9) and GT-2331 (pA2 = 8.5) . The partial agonist character (α = 0.75) of both enantiomers also makes cyclopropylhistamine suitable for inverse agonist detection, as constitutive H3 receptor activity can be more readily observed against a partial agonist baseline than against a full agonist .

H3-Selective vs. H4-Cross-Reactive Agonist Experimental Design

Given that cyclopropylhistamine exhibits EC50 > 100,000 nM at the human H4 receptor compared to its H3 Ki of 91 nM (>1,000-fold selectivity), this compound provides a cleaner pharmacological tool for H3-specific experiments where H4 receptor activation must be avoided . This contrasts with imetit (Ki H3 = 0.3 nM, Ki H4 = 2.7 nM; only ~9-fold selective) and immepip (Ki H3 = 0.4 nM, Ki H4 = 9 nM; ~22-fold selective), where substantial H4 cross-reactivity can confound CNS studies given that H4 receptors are expressed on neurons and immune cells in the brain . Researchers studying H3 autoreceptor vs. heteroreceptor function should prioritize cyclopropylhistamine when H4-mediated effects represent a potential experimental confound .

Stereochemistry-Dependent SAR Teaching and Training Tool

The approximately 10-fold potency difference between (1S,2S)-VUF 5297 and (1R,2R)-VUF 5296, demonstrated head-to-head in the same publication under identical assay conditions, provides an exceptionally clean pedagogical example of enantioselective GPCR pharmacology . Academic and industrial training programs focused on chirality in drug-receptor interactions can use this compound pair to illustrate how a single stereochemical inversion, with no change in molecular formula, molecular weight, or lipophilicity, produces a quantifiable pharmacological difference (~1 log unit in pD2) attributable solely to 3D spatial presentation . Both enantiomers are chemically stable, synthetically accessible via chiral resolution, and their absolute configurations have been confirmed by single-crystal X-ray crystallography .

Application
Selection Property
Validation Focus
H3 pharmacophore modeling
Conformational restriction (rigid scaffold)
Pharmacophore model accuracy; docking pose confidence
H3 antagonist screening standardization
Published reference agonist characterization
Antagonist pA2 benchmarking; assay reproducibility
H3-selective experimental design
H3 vs. H4 selectivity profile
Minimal H4-mediated confounding in CNS studies
Stereochemistry SAR training
Enantiomeric potency difference
Demonstrates stereochemical influence on receptor activity
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